4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine

説明

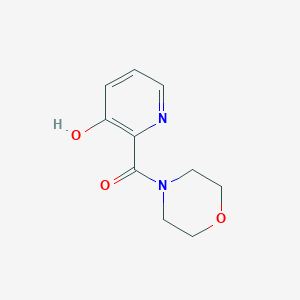

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine is an organic compound with the molecular formula C10H12N2O3 It features a morpholine ring attached to a pyridine ring through a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxy-2-pyridinecarboxylic acid and morpholine.

Activation of Carboxylic Acid: The carboxylic acid group of 3-hydroxy-2-pyridinecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The activated carboxylic acid reacts with morpholine to form the desired product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反応の分析

Types of Reactions

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

Reduction: Reduction of the carbonyl group can produce 4-((3-Hydroxy-2-pyridyl)methyl)morpholine.

Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

科学的研究の応用

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine has been effectively utilized in HPLC methods for its separation and analysis. A notable application involves using the Newcrom R1 HPLC column, which allows for efficient reverse-phase chromatography under simple conditions. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid, although for mass-spectrometry-compatible applications, formic acid is recommended instead .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative Mobile Phase | Formic Acid (for MS) |

| Particle Size | 3 µm (for UPLC) |

This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in both research and industrial settings.

Pharmacokinetics

2. Drug Development

The compound's structure suggests potential bioactivity, making it a candidate for drug development studies. Its ability to form stable complexes with various biological targets can be explored through pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies

3. Case Study: Pharmacological Screening

A study conducted by researchers at a pharmaceutical laboratory investigated the effects of this compound on specific receptors involved in neuropharmacology. The compound was tested for its binding affinity and functional activity at various receptor sites. Results indicated that it exhibited moderate binding affinity towards certain serotonin receptors, suggesting its potential as a lead compound for developing new antidepressants.

Table 2: Binding Affinity Results

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 250 nM |

| 5-HT2A | 300 nM |

生物活性

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

- Molecular Formula : C10H10N2O3

- CAS Number : 1206-48-0

- Structure : The compound features a morpholine ring linked to a pyridine derivative with a hydroxyl and carbonyl functional group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be significant for therapeutic applications.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

- Cytotoxic Effects : Research indicates that it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

Anticancer Activity

In vitro studies have demonstrated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| HT29 | 58.4 | Enzyme inhibition | |

| A549 | 99.87 | Induction of apoptosis | |

| L929 | >200 | Selective toxicity |

*CC50 refers to the concentration required to inhibit cell growth by 50%.

Case Studies

- HT29 Colorectal Cancer Cells : A study found that this compound exhibited significant cytotoxicity with a CC50 value of 58.4 µM, comparable to established chemotherapeutics like cisplatin .

- A549 Lung Cancer Cells : Another investigation reported a CC50 of 99.87 µM, indicating moderate cytotoxicity and potential for further optimization in drug development.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

- Bioavailability : Approximately 31.8% following oral administration.

- Toxicity Profile : No acute toxicity was observed at doses up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound in the development of new anticancer agents.

- Antioxidant Formulations : Due to its potential as an antioxidant, it may be explored in formulations aimed at reducing oxidative damage.

特性

IUPAC Name |

(3-hydroxypyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-8-2-1-3-11-9(8)10(14)12-4-6-15-7-5-12/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSXQDGMTOJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152927 | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-87-7 | |

| Record name | (3-Hydroxy-2-pyridinyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-hydroxy-2-pyridyl)carbonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。